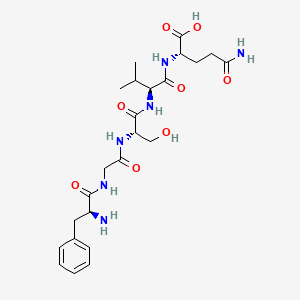
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine is a synthetic peptide composed of five amino acids: phenylalanine, glycine, serine, valine, and glutamine. This compound has a molecular formula of C24H36N6O8 and a molecular weight of 536.58 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like serine and valine.
Reduction: Reduction of any disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the target amino acid side chain.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in the formation of individual amino acids or smaller peptides.
Applications De Recherche Scientifique
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparaison Avec Des Composés Similaires
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine can be compared to other peptides with similar structures or functions. Some similar compounds include:
L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamic acid: Similar structure but with a glutamic acid residue instead of glutamine.
L-Phenylalanylglycyl-L-seryl-L-leucyl-L-glutamine: Similar structure but with a leucine residue instead of valine.
L-Phenylalanylglycyl-L-seryl-L-valyl-L-asparagine: Similar structure but with an asparagine residue instead of glutamine.
Propriétés
Numéro CAS |
574749-82-9 |
|---|---|
Formule moléculaire |
C24H36N6O8 |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-13(2)20(23(36)29-16(24(37)38)8-9-18(26)32)30-22(35)17(12-31)28-19(33)11-27-21(34)15(25)10-14-6-4-3-5-7-14/h3-7,13,15-17,20,31H,8-12,25H2,1-2H3,(H2,26,32)(H,27,34)(H,28,33)(H,29,36)(H,30,35)(H,37,38)/t15-,16-,17-,20-/m0/s1 |
Clé InChI |
NOTWTARVZUXARS-BOSXTWCSSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)

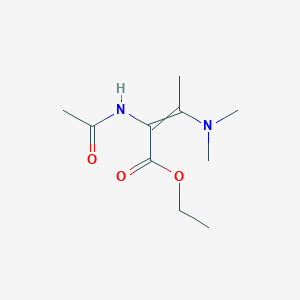
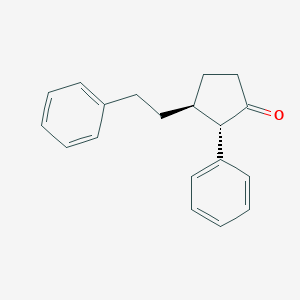

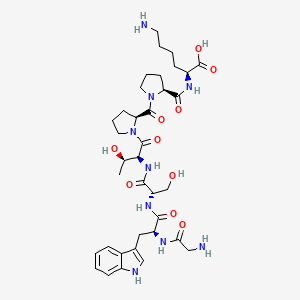
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)

methanone](/img/structure/B14224975.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
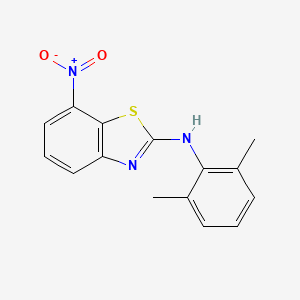
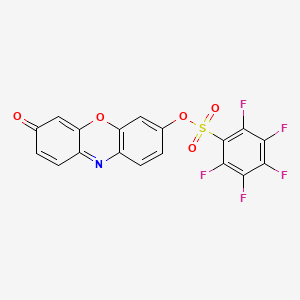
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
